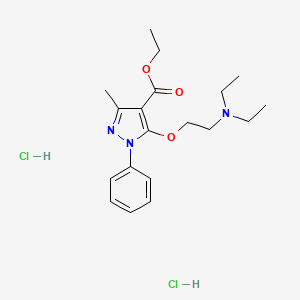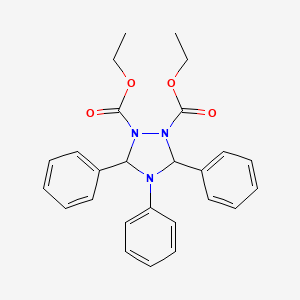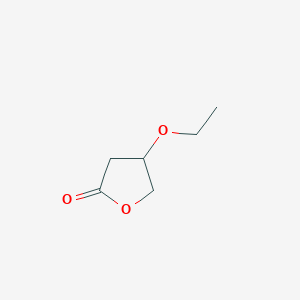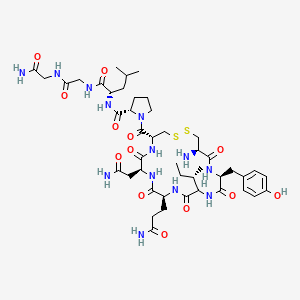![molecular formula C8H14N4O B14707999 2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide CAS No. 21893-85-6](/img/structure/B14707999.png)
2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide is an organic compound with the molecular formula C8H14N4O. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two carbon atoms. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their vivid colors and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide typically involves the diazotization of an amine followed by coupling with a suitable substrate. One common method is the reaction of 2-cyanopropan-2-ylamine with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with 2-methylpropanamide under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The diazenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the diazenyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 5-Amino-pyrazoles
- 2-[(E)-(2-Cyanopropan-2-yl)diazenyl]-2-methylbutanenitrile
Uniqueness
2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a cyano group and a diazenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7(2,5-9)11-12-8(3,4)6(10)13/h1-4H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKDGMWPIDERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(C)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397278 |
Source


|
| Record name | STK396641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21893-85-6 |
Source


|
| Record name | STK396641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


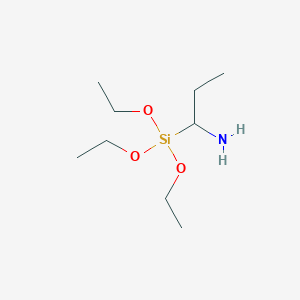

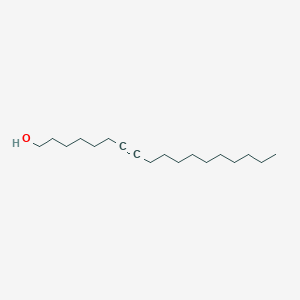
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
